Selective formation of C–N and CN bonds via C(sp3)–H activation of isochroman in the presence of DTBP†

Organic Chemistry Frontiers Pub Date: 2014-12-09 DOI: 10.1039/C4QO00293H

Abstract

An approach for the synthesis of isochroman derivatives via direct C(sp3)–H bond and N–H bond coupling is described. The C–N (amine or amide) and C[double bond, length as m-dash]N (imidate) products can be selectively achieved by controlling the amount of oxidants. Moreover, this metal- and base-free protocol is simple, easy-to-handle, and atom-economical which may have potential application in drug synthesis.

Graphical abstract: Selective formation of C–N and C [[double bond, length as m-dash]] N bonds via C(sp3)–H activation of isochroman in the presence of DTBP
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